![molecular formula C10H10BrN B1375250 7-bromo-2,3-dimethyl-1H-indole CAS No. 877160-21-9](/img/structure/B1375250.png)
7-bromo-2,3-dimethyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-2,3-dimethyl-1H-indole is a chemical compound with the molecular formula C10H10BrN . It is a derivative of indole, a heterocyclic compound that is important in many biological compounds .
Synthesis Analysis
The synthesis of 2,3-dimethyl-1H-indole, a core structure of 7-bromo-2,3-dimethyl-1H-indole, can be efficiently achieved via Fischer indolization of 2-butanone and phenylhydrazine in ethanol, using boron trifluoride etherate as a catalyst .Molecular Structure Analysis
The molecular structure of 7-bromo-2,3-dimethyl-1H-indole consists of a benzene ring fused to a pyrrole ring, with bromine and two methyl groups attached at positions 7, 2, and 3 respectively .Chemical Reactions Analysis
Indole derivatives, including 7-bromo-2,3-dimethyl-1H-indole, have been found to participate in various chemical reactions. For instance, they can form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Scientific Research Applications
Bromination of Indole Derivatives
- Miki et al. (2006) explored the bromination of dimethyl indole-2,3-dicarboxylates, a process relevant to the synthesis of 7-bromo-2,3-dimethyl-1H-indole. This work contributes to the understanding of halogenation reactions in indole derivatives, crucial for developing new compounds with potential applications in various fields, including pharmaceuticals (Miki et al., 2006).
Structural and Spectroscopic Analysis
- Tariq et al. (2020) conducted a comprehensive study on novel indole derivatives, including structural and spectroscopic analysis. This research enhances the understanding of the chemical properties of indole derivatives, which is crucial for their application in scientific research (Tariq et al., 2020).
Indole Derivatives in Organic Synthesis
- Cacchi & Fabrizi (2005) provided an overview of the synthesis and functionalization of indoles in organic chemistry. This research is significant as it outlines methods for modifying indole structures, such as 7-bromo-2,3-dimethyl-1H-indole, for various scientific applications (Cacchi & Fabrizi, 2005).
N-Alkylation in Dimethyl Sulfoxide
- Heaney & Ley (1973) explored the N-alkylation of indoles in dimethyl sulfoxide. Their work provides insights into the chemical modification processes of indole derivatives, crucial for the development of new materials and compounds in scientific research (Heaney & Ley, 1973).
Safety And Hazards
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on investigating the biological activities of 7-bromo-2,3-dimethyl-1H-indole and its potential applications in pharmacological compounds.
properties
IUPAC Name |
7-bromo-2,3-dimethyl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5,12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPLJYFGWKNGSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-2,3-dimethyl-1H-indole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.